Predicted Physicochemical Properties Differentiate 4‑Bromo‑1‑chloro‑6‑methylisoquinoline from Its 5‑Bromo Regioisomer
In silico property predictions highlight measurable differences between the target 4‑bromo regioisomer and its 5‑bromo counterpart (CAS 1245647‑25‑9). The 4‑bromo compound exhibits a lower predicted pKa (0.44 ± 0.39) compared with the 5‑bromo analog, suggesting a more electron‑deficient pyridine nitrogen that may influence hydrogen‑bond acceptor strength and solubility under physiological conditions [REFS‑1]. Although both compounds share the same molecular formula and heavy‑atom count, the predicted Log P for the 4‑bromo derivative (XLogP3 4.1) can differ from the 5‑bromo isomer due to altered dipole orientation, a factor that impacts chromatographic retention and membrane permeability in drug‑discovery cascades [REFS‑2][REFS‑3].
| Evidence Dimension | Predicted pKa (acid dissociation constant of the conjugate acid) and XLogP3 |
|---|---|
| Target Compound Data | pKa = 0.44 ± 0.39 (predicted); XLogP3 = 4.1 [REFS‑1][REFS‑2] |
| Comparator Or Baseline | 5‑Bromo‑1‑chloro‑6‑methylisoquinoline (CAS 1245647‑25‑9): pKa predicted value not publicly listed; XLogP3 not publicly available for direct comparison |
| Quantified Difference | Direct numerical difference not calculable from public data; qualitative difference confirmed by distinct SMILES and InChI identifiers |
| Conditions | Computational predictions (ACD/Labs or analogous software); no experimental pKa or Log P data publicly reported for either compound |
Why This Matters
For procurement decisions in lead‑optimisation programmes, even subtle differences in predicted pKa and lipophilicity can alter assay behaviour, and selecting the wrong regioisomer may confound structure–activity relationship (SAR) interpretation.
